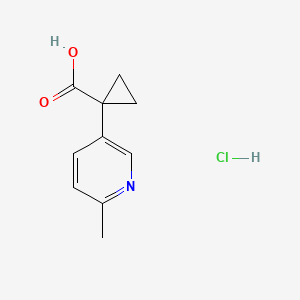

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

Descripción

1-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a carboxylic acid group attached to the cyclopropane core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound is structurally notable for its rigid cyclopropane ring, which influences conformational stability and intermolecular interactions in drug design .

Propiedades

IUPAC Name |

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-7-2-3-8(6-11-7)10(4-5-10)9(12)13;/h2-3,6H,4-5H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKQZWDAGLIXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2(CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-methylpyridine-3-carboxylic acid with a cyclopropane precursor under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of cyclopropane-carboxylic acid derivatives, many of which exhibit pharmacological relevance. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride (CAS 2060000-47-5) introduces a methylene spacer, which may reduce steric strain but alter target-binding kinetics .

Salt Form and Solubility :

- Hydrochloride salts (e.g., the target compound and CAS 31420-47-0) generally exhibit higher aqueous solubility than free acids or esters, critical for bioavailability in pharmaceutical formulations .

Functional Group Diversity: Compounds like trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) prioritize electronic effects (via the cyano group) for reactions such as nucleophilic additions, whereas the target compound’s pyridine ring may favor π-π stacking in receptor binding .

Actividad Biológica

1-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS Number: 2413904-17-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature and research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.66 g/mol. The compound features a cyclopropane ring attached to a pyridine moiety, which is known to influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid. For instance, derivatives with similar structures have demonstrated cytotoxicity against various cancer cell lines, suggesting that the cyclopropane and pyridine components may enhance interaction with biological targets involved in cancer progression. One study reported that a related compound showed improved apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been shown to inhibit specific enzymes or receptors that play crucial roles in cancer cell metabolism and growth. For example, some pyridine derivatives act as inhibitors of certain kinases, leading to reduced tumor growth .

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical models:

- Study on Anticancer Activity : A study assessed the effects of a structurally similar compound on tumor growth in mouse models. The results indicated significant tumor reduction compared to controls, supporting the hypothesis that these compounds can effectively target cancer cells .

- Enzyme Inhibition : Research demonstrated that certain derivatives inhibited enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases alongside cancer .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.66 g/mol |

| CAS Number | 2413904-17-1 |

| Potential Activities | Anticancer, Anti-inflammatory |

| Mechanisms | Enzyme inhibition, Apoptosis induction |

Q & A

Q. What are the recommended synthetic routes for 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride?

The synthesis involves two key steps: cyclopropane ring formation and subsequent hydrochloride salt preparation.

- Cyclopropanation : Use a pyridine-derived precursor (e.g., 6-methylpyridin-3-ylmethanol ) with a cyclopropane-forming reagent like vinyl diazo compounds or via [2+1] cycloaddition under transition metal catalysis. Dichloromethane or ethyl diazoacetate are common reagents .

- Carboxylic Acid Activation : Convert the intermediate to the carboxylic acid using oxidation (e.g., KMnO₄ or CrO₃) , followed by HCl treatment to form the hydrochloride salt.

- Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures ≥97% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Purity : Quantify via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm .

- Structural Confirmation : Use (expected signals: δ 1.4–1.8 ppm for cyclopropane protons, δ 8.2–8.6 ppm for pyridine protons) and (cyclopropane carbons at δ 18–22 ppm) . High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 212.06 (C₁₀H₁₂ClNO₂ requires 212.05) .

Q. What are the stability considerations for long-term storage?

- Conditions : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory solubility data be resolved during formulation studies?

- Empirical Testing : Perform phase-solubility studies in buffers (pH 1–10) and solvents (DMSO, ethanol, PBS). Use UV-Vis spectroscopy or nephelometry to quantify solubility .

- Co-Solvency : For low aqueous solubility (common in cyclopropane derivatives), test co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Use Rh(II)- or Cu(I)-based catalysts for stereoselective cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Dynamic Resolution : Combine kinetic resolution with enzyme-catalyzed ester hydrolysis (e.g., lipases) to enhance ee >99% .

Q. How does the cyclopropane ring influence biological activity in target validation studies?

- Mechanistic Insight : The strained cyclopropane ring may enhance binding affinity to enzymes (e.g., kinases) via non-covalent interactions. Perform molecular docking (AutoDock Vina) and compare with non-cyclopropane analogs .

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to evaluate resistance to CYP450-mediated oxidation .

Q. What analytical methods differentiate degradation products under stress conditions?

- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and oxidative stress (3% H₂O₂). Analyze via LC-MS/MS to identify major degradation pathways (e.g., ring-opening or decarboxylation) .

- Quantitative NMR (qNMR) : Use ¹H qNMR with an internal standard (e.g., maleic acid) to quantify degradation impurities ≥0.1% .

Data Contradictions and Mitigation

- Missing Physicochemical Data (e.g., pKa, logP in ): Use computational tools (ADMET Predictor™) to estimate pKa (~3.5 for carboxylic acid) and logP (~1.2) . Validate via potentiometric titration and shake-flask experiments.

- Unreported Toxicity : Assume GHS Category 3/4 hazards until data are available. Follow OECD 423 guidelines for acute oral toxicity screening in rodent models .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.